6-Methoxybenzo[b]thiophene-2-carbaldehyde

Catalog No.
S836986
CAS No.
1001203-26-4
M.F
C10H8O2S
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxybenzo[b]thiophene-2-carbaldehyde

CAS Number

1001203-26-4

Product Name

6-Methoxybenzo[b]thiophene-2-carbaldehyde

IUPAC Name

6-methoxy-1-benzothiophene-2-carbaldehyde

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C10H8O2S/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-6H,1H3

InChI Key

VHVRCXIIFVHBFI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(S2)C=O

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)C=O

Intermediate for Organic Synthesis

-Methoxybenzo[b]thiophene-2-carbaldehyde (CAS: 1001203-26-4) finds its primary application in scientific research as a versatile intermediate for organic synthesis. Due to its functional groups, it can participate in various reactions to generate a diverse range of complex molecules. Research articles have documented its use in the synthesis of several types of compounds, including:

  • Biologically Active Compounds
    Researchers have employed 6-Methoxybenzo[b]thiophene-2-carbaldehyde as a building block for the synthesis of molecules with potential biological activity []. These molecules may be further investigated for their therapeutic properties in different disease areas.

6-Methoxybenzo[b]thiophene-2-carbaldehyde is an organic compound featuring a benzothiophene framework with a methoxy group at the 6th position and an aldehyde group at the 2nd position. This structure provides unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The compound's molecular formula is C₉H₈O₁S, and it has a molecular weight of 164.22 g/mol. Its structural characteristics contribute to its reactivity and biological activity, making it a valuable subject of study in chemical research.

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol, yielding 6-methoxybenzo[b]thiophene-2-ol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Substitution reactions can occur at the methoxy or formyl groups, leading to various derivatives depending on the substituents introduced.

Major Products Formed

  • Oxidation Products: 6-Methoxybenzo[b]thiophene-2-carboxylic acid.
  • Reduction Products: 6-Methoxybenzo[b]thiophene-2-ol.
  • Substitution Products: Various derivatives based on the substituents introduced.

Research indicates that 6-Methoxybenzo[b]thiophene-2-carbaldehyde exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. Its mechanism of action may involve interactions with microbial cell membranes or specific enzymes involved in inflammatory pathways. Studies are ongoing to explore its efficacy in drug development for various diseases, highlighting its importance in medicinal chemistry .

The synthesis of 6-Methoxybenzo[b]thiophene-2-carbaldehyde typically involves the following steps:

  • Starting Material: The synthesis begins with 6-methoxybenzo[b]thiophene.
  • Formylation Reaction: The formyl group is introduced at the 2nd position using reagents like Vilsmeier-Haack reagent (dimethylformamide and phosphorus oxychloride) or Gattermann-Koch reagent (carbon monoxide and hydrochloric acid).
  • Reaction Conditions: Controlled temperatures and reaction times are essential to ensure the formation of the desired product with high purity and yield.

Industrial production methods scale up these laboratory techniques, optimizing conditions for cost-effectiveness and efficiency.

6-Methoxybenzo[b]thiophene-2-carbaldehyde serves as a building block in organic synthesis for constructing more complex molecules. Its applications extend to:

  • Chemistry: Used in the synthesis of various organic compounds.
  • Biology: Investigated for potential therapeutic uses due to its biological activities.
  • Industry: Employed in producing dyes, pigments, and other industrial chemicals .

The interactions of 6-Methoxybenzo[b]thiophene-2-carbaldehyde with biological targets are under investigation. For instance, its antimicrobial activity may involve disrupting microbial cell membranes or inhibiting specific enzymes crucial for microbial survival. Ongoing studies aim to elucidate these mechanisms further, which could lead to new therapeutic applications .

Several compounds share structural similarities with 6-Methoxybenzo[b]thiophene-2-carbaldehyde. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehydeChlorine at the 3rd positionDifferent reactivity due to chlorine substitution
5-Methoxybenzo[b]thiophene-2-carbaldehydeMethoxy group at the 5th positionVariations in biological activity compared to the target compound
Benzo[b]thiophene-3-carbaldehydeAldehyde group at the 3rd positionDifferent reactivity profile due to positional changes
Benzo[b]thiophen-2-carboxylic acidCarboxylic acid instead of aldehydePotentially different biological properties

Uniqueness

The uniqueness of 6-Methoxybenzo[b]thiophene-2-carbaldehyde lies in the specific positioning of its methoxy and formyl groups, which significantly influence its reactivity and biological activity compared to similar compounds. This structural arrangement allows for distinct interaction patterns with biological targets, potentially leading to unique therapeutic effects .

XLogP3

2.7

Dates

Modify: 2023-08-16

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